Cas no 19891-50-0 ((1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione)

(1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione structure
19891-50-0 structure
Nome del prodotto:(1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione
Numero CAS:19891-50-0
MF:C19H24O6
MW:348.390266418457
CID:1390685
PubChem ID:3084328

(1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione
    • (1R)-1,2,3,3a,5aβ,6,10b,10cβ-Octahydro-1,6α-dihydroxy-3aβ,10bα-dimethyl-7-isopropyl-4H,9H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,9-dione
    • (1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[
    • Nagilactone A
    • 4H,9H-Furo(2',3',4':4,5)naphtho(2,1-c)pyran-4,9-dione, 1,2,3,3a,5a,6,10b,10c-oxtahydro-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-, (1R-(1alpha,3abeta,5abeta,6alpha,10balpha,10cbeta))-
    • DTXSID40173666
    • CHEMBL4213981
    • 19891-50-0
    • (1R)-1,2,3,3a,5abeta,6,10b,10cbeta-Octahydro-1,6alpha-dihydroxy-3abeta,10balpha-dimethyl-7-isopropyl-4H,9H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,9-dione
    • Inchi: InChI=1S/C19H24O6/c1-8(2)14-12-9(7-11(21)24-14)19(4)10(20)5-6-18(3)16(19)15(13(12)22)25-17(18)23/h7-8,10,13,15-16,20,22H,5-6H2,1-4H3/t10-,13-,15-,16+,18+,19+/m1/s1
    • Chiave InChI: IPVNWFZBGGPURL-ZVXCOOMCSA-N
    • Sorrisi: CC(C)C1=C2C(C3C4C(CCC(C4(C2=CC(=O)O1)C)O)(C(=O)O3)C)O

Proprietà calcolate

  • Massa esatta: 348.157289
  • Massa monoisotopica: 348.157289
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 1
  • Complessità: 734
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 93.1
  • XLogP3: 0.7

Proprietà sperimentali

  • Densità: 1.35
  • Punto di ebollizione: 622.3°C at 760 mmHg
  • Punto di infiammabilità: 226.4°C
  • Indice di rifrazione: 1.597

(1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione Letteratura correlata

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd